7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-
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Overview
Description
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of the pyrido-benzoxazine family, which is known for its diverse biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves multiple steps, starting from the preparation of the core benzoxazine structure. One common method involves the intramolecular cyclization of 1-(1-hydroxyprop-2-yl)-8-fluoro-4-quinolones, which are prepared in three or four steps from ethyl 2,3,4,5-tetrafluoro-benzoylacetate . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit the replication and transcription of bacterial DNA, leading to cell death. The compound’s unique structure allows it to bind effectively to these targets, making it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: Another member of the pyrido-benzoxazine family, known for its antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A stereoisomer of ofloxacin with enhanced antibacterial activity.
Uniqueness
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid stands out due to its specific structural features, such as the presence of a pyrrolidinyl group, which enhances its binding affinity to bacterial targets. This unique structure contributes to its potent antibacterial activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
186802-35-7 |
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Molecular Formula |
C17H18FN3O4 |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
(2S)-6-[(3S)-3-aminopyrrolidin-1-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-8-7-25-16-13-10(15(22)11(17(23)24)6-21(8)13)4-12(18)14(16)20-3-2-9(19)5-20/h4,6,8-9H,2-3,5,7,19H2,1H3,(H,23,24)/t8-,9-/m0/s1 |
InChI Key |
GOQMLVCAKGZQKN-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[C@@H](C4)N)F)C(=O)O |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(C4)N)F)C(=O)O |
Origin of Product |
United States |
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